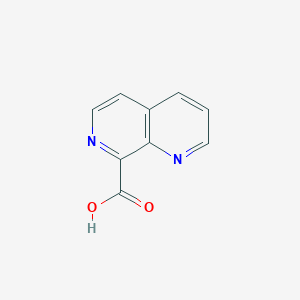

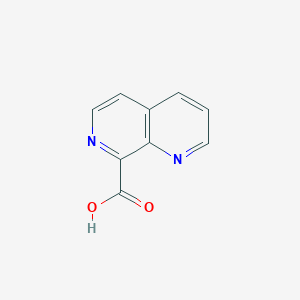

1,7-Naphthyridine-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYCEANCAHRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-77-4 | |

| Record name | 1,7-naphthyridine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Naphthyridine-8-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The unique arrangement of nitrogen atoms within its fused ring system imparts distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry. This document will delve into a plausible synthetic route, detailed characterization methodologies, and the underlying scientific principles.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines, isomers of diazanaphthalenes, represent a critical class of nitrogen-containing heterocyclic compounds.[1] The placement of the two nitrogen atoms within the bicyclic structure significantly influences the molecule's electron distribution, basicity, and ability to form hydrogen bonds. These characteristics are pivotal in its interactions with biological targets. Specifically, the 1,7-naphthyridine core is a key structural motif in various pharmacologically active agents, exhibiting a broad spectrum of activities including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The addition of a carboxylic acid group at the 8-position introduces a key functional handle for further molecular elaboration and can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.[3]

Strategic Synthesis of this compound

While numerous methods exist for the synthesis of naphthyridine cores, the Friedländer annulation stands out as a versatile and widely employed strategy.[4][5] This approach involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of this compound, a logical approach involves a modified Friedländer condensation.

The proposed synthetic pathway commences with a suitable pyridine derivative, which is elaborated to introduce the necessary functional groups for the subsequent cyclization. The rationale behind this multi-step synthesis is to build the complexity of the molecule in a controlled and efficient manner, leading to the desired product with high purity.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

Step 1: Condensation of 3-Aminopyridine-4-carbaldehyde with Diethyl Malonate

The synthesis initiates with the base-catalyzed condensation of 3-aminopyridine-4-carbaldehyde with diethyl malonate. This Knoevenagel-type condensation is a reliable method for forming a new carbon-carbon bond.

-

Protocol:

-

To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude intermediate can be purified by column chromatography or used directly in the next step.

-

Step 2: Intramolecular Cyclization

The intermediate from the previous step undergoes thermal cyclization to form the naphthyridine ring system.

-

Protocol:

-

The crude condensation product is heated in a high-boiling point solvent such as Dowtherm A at 250 °C for 1-2 hours.[6]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried to yield 1,7-naphthyridin-8(7H)-one.

-

Step 3: Chlorination

The keto-group of the naphthyridinone is converted to a chloro-group, which is a better leaving group for the subsequent carboxylation step.

-

Protocol:

-

1,7-Naphthyridin-8(7H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated at reflux for 2-3 hours.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 8-chloro-1,7-naphthyridine.

-

Step 4: Palladium-Catalyzed Carboxylation

The final step involves the introduction of the carboxylic acid group via a palladium-catalyzed carbonylation reaction.

-

Protocol:

-

In a pressure vessel, a mixture of 8-chloro-1,7-naphthyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., dppf), and a base (e.g., triethylamine) in a suitable solvent (e.g., methanol) is prepared.

-

The vessel is purged with carbon monoxide (CO) gas and then pressurized to the desired pressure (typically 50-100 psi).

-

The reaction is heated at 80-100 °C for 12-24 hours.

-

After cooling and venting the CO gas, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated, and the resulting ester is hydrolyzed by treating with an aqueous base (e.g., NaOH) followed by acidification with HCl to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and dried.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. Protons on the pyridine ring and the newly formed benzene ring will resonate in the aromatic region (typically δ 7.0-9.5 ppm).[7][8] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[9]

-

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ 160-180 ppm).[10] The aromatic carbons will resonate in the range of δ 110-160 ppm.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[11][12]

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.[11]

-

A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[13]

-

C=N and C=C stretching vibrations of the aromatic rings will appear in the 1450-1620 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹.[12]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode, confirming the molecular weight of 174.16 g/mol .[14][15]

-

Fragmentation may involve the loss of CO₂ (44 Da) from the carboxylic acid group.[16][17]

Analytical Data Summary

The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Result |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol [18] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.5 (br s, 1H, COOH), 9.3-9.5 (m, 1H), 8.8-9.0 (m, 1H), 8.4-8.6 (m, 1H), 7.8-8.2 (m, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-168 (C=O), 155-160, 150-155, 140-145, 135-140, 120-130 (Aromatic Cs) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710-1680 (s, C=O), 1620-1450 (m, C=C, C=N) |

| MS (ESI-) | m/z 173.0 [M-H]⁻ |

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established Friedländer annulation, provides a clear and logical pathway to the target molecule. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. This information is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the privileged 1,7-naphthyridine scaffold.

References

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Institutes of Health (NIH).

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

-

Skraup reaction. (n.d.). Wikipedia.

-

Product Class 8: Naphthyridines. (n.d.). Science of Synthesis.

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.

-

Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2006). The Journal of Organic Chemistry.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.

-

The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (n.d.). ResearchGate.

-

Doebner–Miller reaction. (n.d.). Wikipedia.

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.

-

IR: carboxylic acids. (n.d.). University of Calgary.

-

¹H, ¹³C NMR data taken from: Silverstein, Robert M. (n.d.). Chem 117 Reference Spectra Spring 2011.

-

Doebner-von Miller Synthesis. (n.d.). Name Reaction.

-

This compound. (n.d.). BLD Pharm.

-

Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). ResearchGate.

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.). Indian Journal of Pharmaceutical Sciences.

-

Doebner-Miller reaction and applications. (n.d.). Slideshare.

-

The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. (n.d.). Oregon State University.

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health (NIH).

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). Journal of Medicinal Chemistry.

-

Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. (2024). The Journal of Organic Chemistry.

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University.

-

Infrared spectra. (n.d.). University of Colorado Boulder.

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health (NIH).

-

Infrared spectra and structure of molecular complexes of aromatic acids. (n.d.). ResearchGate.

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago. (2020). RSC Publishing.

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). LGC.

-

1,7-Naphthyridine-2-carboxylic acid. (n.d.). Biosynth.

-

1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. (n.d.). ChemicalBook.

-

1,8-Naphthyridine(254-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.

-

This compound. (n.d.). Sigma-Aldrich.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

-

The ¹H NMR spectrum of compound 8. (n.d.). ResearchGate.

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). National Institutes of Health (NIH).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts.

-

Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts.

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]

- 8. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. www1.udel.edu [www1.udel.edu]

- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 15. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Naphthyridine-8-carboxylic acid, a distinct isomer within the naphthyridine family, presents a unique scaffold of significant interest in medicinal chemistry and materials science. While its close relatives, particularly the 1,8-naphthyridine isomers, have been extensively studied leading to marketed antibacterial drugs, the 1,7-isomer remains a less explored yet promising entity. The strategic placement of nitrogen atoms in the bicyclic system imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, thereby serving as a foundational resource for researchers venturing into the exploration of this intriguing molecule.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The arrangement of the two nitrogen atoms across the six possible isomeric forms dictates the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule, thereby influencing its physicochemical and biological properties. The 1,7-naphthyridine scaffold, in particular, offers a unique geometric arrangement of nitrogen atoms that distinguishes it from the more clinically prevalent 1,8-naphthyridine core found in drugs like nalidixic acid. This structural nuance can lead to differential interactions with biological targets and altered pharmacokinetic profiles. A comparative analysis of the 1,7- and 1,8-naphthyridine scaffolds highlights these distinctions, suggesting that 1,7-naphthyridine derivatives may offer novel therapeutic opportunities.[1]

Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from chemical databases, we can compile its fundamental properties and provide predictions for others.

| Property | Value/Prediction | Source |

| CAS Number | 1060816-77-4 | Vendor Data |

| Molecular Formula | C₉H₆N₂O₂ | PubChem[2] |

| Molecular Weight | 174.16 g/mol | PubChem[2] |

| Predicted XlogP | 1.0 | PubChem[2] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available (predicted to be >200 °C) | --- |

| Boiling Point | Not available | --- |

| Aqueous Solubility | Low (predicted) | --- |

| pKa | Not available (predicted acidic and basic pKa) | --- |

Synthesis of this compound

While a specific, detailed synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established methods for constructing the 1,7-naphthyridine core. The following protocol is a representative example.

Conceptual Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

-

Step 1: Knoevenagel Condensation.

-

To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.1 eq).

-

Add a catalytic amount of a base, for example, piperidine (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, an intermediate ester, can be purified by recrystallization or column chromatography.

-

-

Step 2: Gould-Jacobs Cyclization.

-

The purified intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, at a temperature of 240-260 °C.

-

The reaction is typically complete within 30-60 minutes.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the cyclized product, a 1,7-naphthyridine-8-carboxylate ester.

-

The solid is collected by filtration and washed with the non-polar solvent.

-

-

Step 3: Saponification.

-

The 1,7-naphthyridine-8-carboxylate ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

The mixture is heated to reflux and stirred for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a suitable acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Experimental Determination of Physicochemical Properties

For novel compounds like this compound, experimental determination of its physicochemical properties is crucial for its application in drug discovery and development.

Melting Point Determination

-

Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the dried, crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

-

Protocol: The solubility can be determined in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)). A known amount of the compound is added to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

-

Protocol: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa value corresponds to the pH at which half of the compound is in its ionized form.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a downfield signal for the carboxylic acid proton (typically >10 ppm), which may be broad.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the naphthyridine rings and a signal for the carbonyl carbon of the carboxylic acid group in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, expected around 1700-1750 cm⁻¹.

-

C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

Potential Applications and Biological Significance

While specific biological activities of this compound are not yet reported, the broader class of 1,7-naphthyridine derivatives has shown promise in various therapeutic areas. Machine learning models have been utilized to predict the inhibitory activity of 1,7-naphthyridine analogues against kinases like PIP4K2A, which are implicated in cancer.[3] Furthermore, some derivatives have demonstrated antiparasitic activities.[1] The unique electronic and steric features of the 1,7-naphthyridine scaffold make it an attractive starting point for the design of novel kinase inhibitors and other therapeutic agents.

Conclusion

This compound represents a promising but underexplored chemical entity. This technical guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and standard protocols for its experimental characterization. By furnishing researchers with this essential information, it is hoped that the exploration of this and related 1,7-naphthyridine derivatives will be accelerated, potentially leading to the discovery of new therapeutic agents and advanced materials.

References

- A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025). BenchChem.

- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.).

- Antimicrobial Activity of Naphthyridine Deriv

- 1,7-Naphthyridine. (n.d.). PubChem.

- This compound (C9H6N2O2). (n.d.). PubChemLite.

- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.).

- An In-depth Technical Guide to the Physicochemical Properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl). (n.d.). BenchChem.

- Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Publishing.

- Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.).

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.

- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.).

- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PMC - NIH.

- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[Raman] - Spectrum. (n.d.). SpectraBase.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.

- Antimicrobial Activity of Naphthyridine Deriv

- Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. (2024).

Sources

"1,7-Naphthyridine-8-carboxylic acid crystal structure analysis"

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,7-Naphthyridine-8-carboxylic Acid

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental decisions, from initial crystallization to final structure refinement and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data to accelerate their research and development pipelines.

Introduction: The Significance of Solid-State Structure

1,7-Naphthyridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The specific molecule of interest, this compound (C₉H₆N₂O₂), serves as a crucial building block for more complex therapeutic agents.[4]

Understanding its crystal structure is not merely an academic exercise; it is fundamental to controlling its physicochemical properties.[5][6] The solid-state arrangement dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability—a phenomenon known as polymorphism.[7][8][9] An unexpected polymorphic transformation can have drastic consequences, as seen in the case of the HIV drug Ritonavir, where a less soluble form appeared on the market, severely impacting its efficacy.[7] Therefore, a thorough crystallographic analysis is a mandatory step in de-risking a drug development program.[5] This guide provides the technical framework for such an analysis.

The Foundation: Achieving Diffraction-Quality Crystals

The first and most critical step in any crystallographic analysis is obtaining a high-quality single crystal.[10] A crystal that is pure, sufficiently large (typically >0.1 mm), and free of significant defects is essential for producing a clean diffraction pattern.[10]

Synthesis and Purification

While numerous synthetic routes to naphthyridine cores exist, a common approach involves variations of the Skraup or Friedländer synthesis.[11][12] Regardless of the synthetic pathway, the crude product must be purified before crystallization is attempted.

The Art and Science of Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[13] The goal is to dissolve the impure compound in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of a highly ordered crystal lattice that excludes impurities.[13]

-

Solvent Selection: The choice of solvent is paramount. For a polar molecule with a carboxylic acid group like our target, polar protic solvents are a good starting point. Ethanol, methanol, or a water/ethanol mixture are excellent candidates.[14] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate while stirring. Continue adding small aliquots of hot solvent until the solid is completely dissolved. Using the absolute minimum volume of solvent is crucial for maximizing yield.[13]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.

-

Cooling and Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. Rapid cooling can lead to the precipitation of small, impure crystals or an amorphous solid.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[10][16]

The SC-XRD Experimental Workflow

The entire process, from crystal to final structure, follows a well-defined workflow. This process integrates hardware for data collection with sophisticated software for data processing and analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Data Acquisition Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop).

-

Diffractometer Setup: The crystal is placed on the goniometer head of the diffractometer and centered in the X-ray beam. The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

-

Unit Cell Determination: A short series of initial diffraction images (frames) are collected. Software, such as Bruker's APEX suite, analyzes the positions of the first few reflections to determine the crystal's unit cell parameters and Bravais lattice.[17]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of each diffracted spot are recorded by a detector (e.g., a CCD or CMOS detector).

From Data to Structure: Solution, Refinement, and Interpretation

Raw diffraction data is a collection of intensities and positions, not a direct image of the molecule. Translating this data into a 3D atomic model requires a computational process of structure solution and refinement.[18][19]

Structure Solution and Refinement

The primary challenge is the "phase problem": while intensities are measured, the phase information for each reflection is lost. For small molecules like this compound, this is typically solved using direct methods. This process is handled by powerful software packages.

-

Key Software: The SHELX suite of programs (e.g., SHELXT for solution, SHELXL for refinement) is the industry standard for small-molecule crystallography.[20] Other popular programs include Olex2 and CRYSTALS, which provide user-friendly graphical interfaces for the underlying refinement engines.[16][20][21]

The refinement process iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[22] The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Interpreting the Crystal Structure

The final output is typically a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

Table 1: Representative Crystallographic Data for this compound (Note: This is illustrative data based on typical values for small organic molecules.)

| Parameter | Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Formula Weight | 174.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 6.985(2) |

| c (Å) | 13.241(5) |

| β (°) | 98.75(1) |

| Volume (ų) | 778.9(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 7850 |

| Unique Reflections | 1785 |

| R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.115 |

| Goodness-of-Fit (GooF) | 1.05 |

Analysis of the refined structure, often visualized with software like Mercury, reveals key features:[23]

-

Molecular Conformation: The planarity of the naphthyridine ring system and the torsion angle of the carboxylic acid group.

-

Intermolecular Interactions: Crucially, the hydrogen bonding network. In this case, one would expect strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimers. C-H···O and C-H···N interactions also play a role in the overall crystal packing.

-

π-π Stacking: The aromatic naphthyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Implications for Drug Development

A solved crystal structure is a powerful tool for guiding drug discovery and development.[15][22]

The Critical Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[8][24] These different forms, or polymorphs, are distinct solid-state materials with different physical properties.[9]

Caption: Impact of Polymorphism on Drug Properties.

-

Causality: The stable polymorph generally has the lowest energy, highest melting point, and lowest solubility.[7] Metastable forms are more soluble but can convert to the stable form over time, especially under stress such as grinding, compression, or in the presence of certain solvents.[7][24][25]

-

Self-Validation: A comprehensive polymorph screen is a self-validating system. By systematically varying crystallization conditions (solvents, temperature, cooling rate), researchers can identify and characterize all accessible forms.[7] The most thermodynamically stable form must be identified and selected for formulation to ensure consistent product performance and safety.[8]

Structure-Based Drug Design

The crystal structure of this compound provides an exact 3D map of the molecule. This information is invaluable for:

-

Pharmacophore Modeling: Understanding the spatial arrangement of hydrogen bond donors, acceptors, and aromatic features.

-

Lead Optimization: Guiding the rational design of new derivatives. For example, knowing how the molecules pack can inform chemists where to add substituents to disrupt or enhance crystal packing, potentially improving solubility without compromising the core pharmacophore.[22]

-

Co-crystallization: The carboxylic acid group is an excellent handle for forming co-crystals with other molecules to modify physical properties like solubility and stability.[22]

Conclusion

The crystal structure analysis of this compound is a multi-step process that combines careful experimental technique with powerful computational analysis. The resulting structural information is not an endpoint but a critical starting point for informed decision-making in drug development. By providing a definitive understanding of the solid state, this analysis enables the control of polymorphism, guides rational drug design, and ultimately contributes to the development of safer and more effective medicines.

References

- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography.

- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.

- Thakur, G., Kumar, V., & Singh, A. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- All About Drugs. (n.d.). Polymorphism.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- RCSB PDB. (2023). Crystallography Software.

- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Purdue University. (n.d.). X-Ray Crystallography - Software.

- Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.

- C. G. V. (n.d.). The role of crystallography in drug design. PMC - NIH.

- IUCr. (n.d.). Crystallographic software list.

- UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software.

- How It Comes Together. (2025). Why Is Crystallization Important For Drug Effectiveness?.

- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.

- Organic Laboratory Techniques. (n.d.).

- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.

- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives.

- (n.d.). Single crystal X-ray diffraction analysis.

- (n.d.).

- (n.d.).

- ResearchGate. (2016). How can I evaluate a Single crystal data from powder XRD?.

- PubChem. (n.d.). This compound (C9H6N2O2).

- RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.

- Bruker. (n.d.). Single Crystal X-ray Diffraction Software.

- (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).

- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- Grafiati. (2022). Journal articles: 'Naphthyridines – Spectra'.

-

Chem-Impex. (n.d.). 5,6,7,8-Tetrahydro-[21][26]naphthyridine-2-carboxylic acid. Retrieved from Chem-Impex.

- Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13, 253-258.

- ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.

- PubMed. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.

- PMC - NIH. (n.d.).

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.

- PMC - NIH. (n.d.). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).

- Wikipedia. (n.d.). X-ray crystallography.

- ResearchGate. (n.d.). Structures of isomeric naphthyridines.

- Amanote Research. (n.d.). (PDF) Crystal Structure of 5-Ethyl-5,8-D.

- BLD Pharm. (n.d.). 1060816-77-4|this compound.

- ACS Publications. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid.

- PubChem. (n.d.). 8-Chloro-1,7-naphthyridine-5-carboxylic acid.

- Wikipedia. (n.d.). 1,8-Naphthyridine.

- PubChem. (n.d.). 1,8-Naphthyridine.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. zienjournals.com [zienjournals.com]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. mdpi.com [mdpi.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. SC-XRD Software | Bruker [bruker.com]

- 18. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 19. researchgate.net [researchgate.net]

- 20. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 22. migrationletters.com [migrationletters.com]

- 23. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 24. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 25. Polymorphism – All About Drugs [allfordrugs.com]

- 26. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,7-Naphthyridine-8-carboxylic acid

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of quinoline, naphthyridine derivatives are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of this core, particularly with a carboxylic acid group at the 8-position, creates 1,7-Naphthyridine-8-carboxylic acid, a molecule of significant interest for further chemical modification and drug development.

Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity and purity. This guide offers a detailed exploration of the expected spectroscopic data for this compound, providing researchers and drug development professionals with a predictive framework for its characterization. The insights herein are synthesized from foundational spectroscopic principles and data from structurally related analogs.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the molecule's structure and the distinct chemical environments of its atoms. The numbering convention for the 1,7-naphthyridine ring is critical for assigning NMR signals correctly.

Figure 1: Structure of this compound with numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-15 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical spectral width would be 0-200 ppm.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

¹H NMR: Predicted Chemical Shifts

The aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.[3] The carboxylic acid proton is highly variable and its signal is often broad, appearing far downfield (11.0-12.0 ppm or even higher).[3][4]

Figure 2: Predicted ¹H NMR chemical shift correlations.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~ 9.2 | Doublet of doublets (dd) | J ≈ 4.5, 1.8 | Deshielded due to proximity to N-1 and anisotropic effect of N-7. |

| H-3 | ~ 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Standard aromatic proton. |

| H-4 | ~ 8.5 | Doublet of doublets (dd) | J ≈ 8.5, 1.8 | Influenced by the ring current and N-1. |

| H-5 | ~ 9.0 | Doublet (d) | J ≈ 5.0 | Deshielded by adjacent N-7. |

| H-6 | ~ 8.0 | Doublet (d) | J ≈ 5.0 | Coupled to H-5. |

| COOH | > 12.0 | Broad singlet (br s) | - | Exchangeable acidic proton, position is concentration-dependent.[4] |

¹³C NMR: Predicted Chemical Shifts

The carbon signals will also be spread over a wide range. Carbons adjacent to nitrogen atoms (C-2, C-8a, C-6, C-8) will be shifted downfield. The carboxyl carbon will appear at the lowest field, typically in the 160-185 ppm range.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 152 | Directly bonded to electronegative N-1. |

| C-3 | ~ 122 | Standard aromatic CH. |

| C-4 | ~ 138 | Aromatic CH. |

| C-4a | ~ 145 | Quaternary carbon at ring junction. |

| C-5 | ~ 150 | Directly bonded to electronegative N-7. |

| C-6 | ~ 125 | Aromatic CH. |

| C-8 | ~ 140 | Attached to COOH and N-7. |

| C-8a | ~ 148 | Quaternary carbon adjacent to N-1. |

| C-8b | ~ 128 | Quaternary carbon at ring junction. |

| COOH | ~ 168 | Carboxyl carbon, typically downfield.[5] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this compound, the spectrum will be dominated by features of the carboxylic acid group and the aromatic system.

Experimental Protocol: IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk.

-

-

Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The IR spectrum of a carboxylic acid is highly characteristic.[6][7]

-

O-H Stretch: A very broad, strong absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers.[6][8]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

C=O Stretch (Carbonyl): A very strong, sharp peak is anticipated between 1725 cm⁻¹ and 1680 cm⁻¹. Conjugation with the naphthyridine ring may shift this to the lower end of the range.[6]

-

C=C and C=N Stretches (Aromatic): Medium to strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the naphthyridine ring system.

-

C-O Stretch and O-H Bend: These vibrations are coupled. A strong C-O stretching band is expected around 1320-1210 cm⁻¹, and an O-H bend can be observed near 1440 cm⁻¹ and 920 cm⁻¹.[7]

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (from COOH, H-bonded) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch |

| 1725 - 1680 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid) |

| 1620 - 1450 | Medium - Strong | C=C and C=N aromatic ring stretches |

| ~ 1300 | Strong | C-O stretch |

| ~ 920 | Medium, Broad | O-H bend (out-of-plane) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Experimental Protocol: MS Analysis

-

Ionization Method: Electrospray ionization (ESI) is well-suited for this polar, nitrogen-containing molecule and would likely be performed in positive ion mode (ESI+). Electron Impact (EI) could also be used, which would induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is ideal for obtaining an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

Expected Molecular Ion and Fragmentation

The molecular formula of this compound is C₉H₆N₂O₂. Its monoisotopic mass is 186.0430 g/mol .

-

Molecular Ion (M⁺˙ or [M+H]⁺):

-

In EI-MS, a molecular ion peak (M⁺˙) should be observed at m/z 186.

-

In ESI+-MS, the protonated molecule ([M+H]⁺) will be the dominant peak at m/z 187.

-

-

Key Fragmentation Pathways:

Figure 3: Simplified proposed fragmentation pathway in ESI+-MS.

Table 4: Predicted Key Ions in Mass Spectrum (ESI+)

| m/z | Predicted Ion | Rationale |

| 187 | [M+H]⁺ | Protonated molecular ion (Base Peak) |

| 169 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 141 | [M - COOH]⁺ | Loss of the carboxyl radical (seen in-source) |

| 131 | [C₈H₇N₂]⁺ | Decarboxylation to form protonated 1,7-naphthyridine |

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR will confirm the presence of the critical carboxylic acid and aromatic functionalities, and high-resolution MS will verify the elemental composition and molecular weight. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the synthesis and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.

References

- Oregon State University.

- University of Calgary. Chemical Shifts.

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- UCLA. IR: carboxylic acids.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- Specac Ltd. Interpreting Infrared Spectra.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

- YouTube.

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- MDPI. Spectral Characteristics of 2,7-Naphthyridines.

- MDPI.

- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Spectral Characteristics of 2,7-Naphthyridines | MDPI [mdpi.com]

Solubility of 1,7-Naphthyridine-8-carboxylic Acid in Organic Solvents: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility of 1,7-Naphthyridine-8-carboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and to provide actionable protocols for its determination. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes the theoretical and practical approaches necessary for its characterization in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a molecule like this compound, a heterocyclic compound with potential pharmacological activity, understanding its solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[1][2] Conversely, its solubility in various organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.[3] This guide will equip researchers with the necessary knowledge to approach the solubility assessment of this compound and similar novel chemical entities.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structure and comparing it to related compounds like Nalidixic acid, a well-studied 1,8-naphthyridine derivative.[4]

Key Molecular Features of this compound:

-

Aromatic Naphthyridine Core: The fused aromatic ring system is inherently nonpolar and contributes to solubility in organic solvents that can engage in π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This functional group is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature also means that solubility will be highly pH-dependent in aqueous solutions.

-

Nitrogen Atoms in the Rings: The nitrogen atoms are Lewis bases and can act as hydrogen bond acceptors, increasing the molecule's polarity and potential for interaction with polar solvents.

The interplay of these features suggests that this compound will exhibit a complex solubility profile, with moderate solubility in a range of polar and some nonpolar organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C9H6N2O2[5] | - |

| Molecular Weight | 174.16 g/mol [5] | Affects the energy required to break the crystal lattice. |

| XlogP (predicted) | 1.0[5] | Indicates a moderate lipophilicity, suggesting some solubility in both polar and nonpolar organic solvents. |

| Hydrogen Bond Donors | 1 (from -COOH) | Favors solubility in protic solvents (e.g., alcohols). |

| Hydrogen Bond Acceptors | 4 (2 from N in rings, 2 from O in -COOH) | Enhances solubility in a wide range of polar solvents. |

| pKa (predicted) | Acidic (due to -COOH) | Solubility in aqueous and protic solvents will be pH-dependent. |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This process can be understood through two primary energetic considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must overcome the crystal lattice energy. The selection of an appropriate solvent is therefore a process of matching the intermolecular forces of the solvent with those of the solute.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a set period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust framework for determining the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, chloroform)[8][9]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[10]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to remove any suspended solid particles.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the test solvent.

-

Analyze the standard solutions and the filtered saturated solution by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[2]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

High-Throughput Solubility Screening

For early-stage drug discovery, higher throughput methods are often employed. These kinetic solubility assays, while not providing true thermodynamic solubility, are valuable for ranking compounds.[2][6] A common approach is nephelometry or turbidimetry, which measures the turbidity of a solution as the compound precipitates out from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[2]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will vary significantly between different organic solvents due to the specific intermolecular interactions that can occur.

Table 2: Expected Solubility Trends in Common Organic Solvents

| Solvent Class | Examples | Dominant Intermolecular Forces | Expected Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole | High | The strong dipoles of these solvents can interact favorably with the polar functional groups of the solute. DMSO is often a good solvent for many pharmaceutical compounds.[8][11] |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and naphthyridine nitrogens.[8] |

| Nonpolar | Toluene, Hexane | van der Waals forces | Low | The significant polarity of this compound makes it unlikely to be highly soluble in nonpolar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Dipole-dipole | Low to Moderate | May show some solubility due to dipole interactions, but likely less than polar aprotic solvents.[12] |

Diagram 2: Factors Influencing the Solubility of this compound

Caption: Interplay of solute, solvent, and external factors on solubility.

Conclusion

References

-

Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

Vemula, V. R. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

AuSaMicS. Nalidixic Acid (CAS 389-08-2) – For Research Use. Retrieved from [Link]

-

Bhattachar, S. N., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Japanese Pharmacopoeia. 634 Nalidixic Acid / Official Monographs for Part I. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chem-Impex. 5,6,7,8-Tetrahydro-[2][13]naphthyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. Retrieved from [Link]

-

Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Retrieved from [Link]

-

PubChemLite. This compound (C9H6N2O2). Retrieved from [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Wang, K., et al. (2024, April 11). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

-

Padron, J. M., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

-

Wójcicka, A., & Mączyński, M. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from [Link]

-

Kiani, M., & Farhadi, F. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

-

Wikipedia. 1,8-Naphthyridine. Retrieved from [Link]

-

Ark Pharm. This compound - CAS:1060816-77-4. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. physchemres.org [physchemres.org]

- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ausamics.com.au [ausamics.com.au]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. apexbt.com [apexbt.com]

- 12. Nalidixic acid | 389-08-2 [chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Thermal Stability and Decomposition of 1,7-Naphthyridine-8-carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Criticality of Thermal Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates a compound's suitability for formulation, storage, and ultimately, its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the thermal stability and decomposition pathways of 1,7-Naphthyridine-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. By elucidating its thermal behavior, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the challenges associated with its handling, processing, and formulation.

Introduction to this compound

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The addition of a carboxylic acid moiety at the 8-position introduces a key functional group that can influence solubility, crystal packing, and interaction with biological targets. However, this functional group also represents a potential liability in terms of thermal stability, with decarboxylation being a common decomposition pathway for carboxylic acids upon heating. A thorough understanding of the onset temperature and mechanism of this and other potential degradation pathways is therefore essential.

Predicted Thermal Decomposition Profile

While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, a robust profile can be constructed based on the well-documented behavior of structurally analogous compounds, particularly aromatic and heteroaromatic carboxylic acids. The primary anticipated thermal event is decarboxylation, the loss of carbon dioxide (CO2) from the carboxylic acid group.

The Decarboxylation Pathway

The thermal decarboxylation of aromatic and heteroaromatic carboxylic acids is a well-established reaction.[1][2] The stability of the resulting carbanion or radical intermediate often dictates the ease of this process. For this compound, the proximity of the nitrogen atom in the pyridine ring can influence the electronic environment of the carboxylic acid and the stability of the transition state.

The most probable primary decomposition step is the elimination of carbon dioxide to yield 1,7-naphthyridine. This reaction is typically irreversible due to the thermodynamic stability of the gaseous CO2 molecule.

Diagram: Proposed Decarboxylation of this compound

Caption: Proposed primary thermal decomposition pathway.

Key Analytical Techniques for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal properties of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques like TGA-FTIR provides complementary information on mass loss, energetic transitions, and the chemical nature of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss events. For this compound, a TGA thermogram would be expected to show a distinct mass loss corresponding to the decarboxylation event.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition events. A DSC thermogram of this compound would reveal its melting point and any endothermic or exothermic events associated with its decomposition. For instance, the melting of nalidixic acid, a related compound, occurs around 227-228°C.[5]

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Coupling the outlet of a TGA instrument to an FTIR spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[6][7] For this compound, TGA-FTIR would be instrumental in confirming the evolution of CO2 during the primary decomposition step by identifying its characteristic infrared absorption bands.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible thermal analysis of this compound. The causality behind each experimental parameter is explained to ensure a deep understanding of the methodology.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and quantify the mass loss associated with the decarboxylation of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Rationale: Ensures accuracy and reproducibility of the measurements.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared ceramic or platinum pan. Rationale: A small, uniform sample size minimizes thermal gradients within the sample.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment. Rationale: An inert atmosphere prevents oxidative decomposition, isolating the thermal decomposition pathway.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Rationale: A controlled heating rate allows for clear separation of thermal events.

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each step. The theoretical mass loss for the decarboxylation of this compound (C9H6N2O2, MW: 174.16 g/mol ) to 1,7-naphthyridine (C8H6N2, MW: 130.15 g/mol ) is approximately 25.27%.

Diagram: TGA Experimental Workflow

Caption: Step-by-step workflow for TGA analysis.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any thermal events associated with the decomposition of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Rationale: Ensures the accuracy of measured transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference. Rationale: Hermetic sealing prevents mass loss due to sublimation before decomposition.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min. Rationale: Maintains an inert environment and improves baseline stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Analyze the DSC thermogram to identify the melting endotherm (Tm) and any subsequent endothermic or exothermic peaks associated with decomposition. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

Anticipated Results and Interpretation

Based on data from analogous compounds, the following thermal behavior for this compound is anticipated:

| Parameter | Technique | Expected Observation | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak, likely in the range of 200-250°C. | Indicates the transition from solid to liquid phase. Purity can be inferred from the peak shape. |

| Onset of Decomposition (Tonset) | TGA | A significant mass loss event commencing after melting. | Defines the upper limit of thermal stability for the compound. |

| Primary Decomposition Step | TGA | A mass loss of approximately 25%. | Corresponds to the decarboxylation of the carboxylic acid group. |

| Decomposition Products | TGA-FTIR | Evolution of CO2 gas. | Confirms the decarboxylation mechanism. |

The thermal stability of aromatic carboxylic acids can be influenced by substitution.[8] For instance, the presence of electron-withdrawing groups can sometimes facilitate decarboxylation.[9] The nitrogen atoms in the naphthyridine ring system will play a role in the overall thermal stability.

Conclusion and Implications for Drug Development